molecular formula C21H20ClN3 B12624034 4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidine CAS No. 917807-70-6

4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidine

Cat. No.: B12624034
CAS No.: 917807-70-6
M. Wt: 349.9 g/mol
InChI Key: YLIQADIHWFDZDB-UHFFFAOYSA-N
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Description

4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidine is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound belongs to a class of organic structures featuring a piperidine core that is substituted at the 4-position with both a 4-chlorophenyl group and a phenylpyrimidine system. This specific molecular architecture, characterized by its diphenylmethane-type structure, is frequently explored in the design and development of novel bioactive compounds . The compound's structural features are associated with potential protein kinase inhibition, suggesting its primary research value lies in the study of intracellular signaling pathways . Its high molecular weight and defined heteroaromatic system make it a relevant candidate for investigating ligand-receptor interactions. Research into closely related piperidine-based compounds has shown their application in developing agents for infectious diseases, indicating this chemical scaffold's broader utility in antiviral and antimicrobial discovery . The physicochemical properties, including predicted logP values, suggest good cell membrane permeability, making it suitable for cellular and enzymatic assay development . Key Research Applications: • Lead compound in early-stage drug discovery campaigns • Biochemical tool for studying kinase-mediated signaling cascades • Structural scaffold for building chemical libraries targeting purine-binding proteins Handling & Safety: This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE).

Properties

CAS No.

917807-70-6

Molecular Formula

C21H20ClN3

Molecular Weight

349.9 g/mol

IUPAC Name

4-[4-[4-(4-chlorophenyl)piperidin-4-yl]phenyl]pyrimidine

InChI

InChI=1S/C21H20ClN3/c22-19-7-5-18(6-8-19)21(10-13-23-14-11-21)17-3-1-16(2-4-17)20-9-12-24-15-25-20/h1-9,12,15,23H,10-11,13-14H2

InChI Key

YLIQADIHWFDZDB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)C3=NC=NC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium (Pd) catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction may produce piperidine derivatives with altered functional groups.

Scientific Research Applications

4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for sigma receptors.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidine involves its interaction with specific molecular targets. For instance, it may bind to sigma receptors, influencing cellular signaling pathways and exerting biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name Core Structure Key Substituents Biological Activity Reference
4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidine Pyrimidine 4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl Inferred anti-inflammatory/analgesic potential
4-[(4-Chlorophenyl)sulfanyl]-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)pyrimidine Pyrimidine Dual 4-chlorophenyl sulfanyl groups, 3-pyridinyl Not reported
6-(4-Chlorophenyl)-4-(4-fluoro-3-methylphenyl)-1,6-dihydropyrimidin-2-ol (Compound 2g) Dihydropyrimidine 4-Chlorophenyl, 4-fluoro-3-methylphenyl Potent anti-inflammatory and analgesic activity
6-(4-(4-(4-Chlorophenyl)piperidin-4-yl)phenyl)-9H-purine Purine 4-(4-Chlorophenyl)piperidin-4-yl phenyl Protein kinase B inhibition

Key Observations :

  • Halogen Substituents : Chlorine and fluorine atoms enhance lipophilicity and bioactivity. For example, compound 2g (4-chlorophenyl derivative) outperformed the standard drug diclofenac in anti-inflammatory assays .
  • Piperidine Moieties : Piperidine rings improve membrane permeability and target engagement. The piperidin-4-yl group in the target compound may mimic bioactive amines in receptor binding .
  • Sulfur-Containing Groups : Sulfanyl and sulfonyl substituents (e.g., in and ) may alter electronic properties but were less effective than halogens in enhancing activity .

Table 2: Substituent Effects on Pharmacological Activity (Based on )

Substituent Type Example Compounds Activity Trend vs. Standard Rationale
Halogens (Cl, Br) 2g (4-Cl), 2b (2-Br) Higher activity Increased lipophilicity and receptor affinity
Nitro, Methoxy, Hydroxyl 2c (NO₂), 2d (OCH₃, OH) Lower activity Reduced lipophilicity and metabolic instability
Dimethylamino 2f (N(CH₃)₂) Least activity Polarity disrupts membrane penetration

Anti-inflammatory and Analgesic Activity :

  • Halogenated derivatives (e.g., 2g) showed superior efficacy due to optimized lipophilicity and stability. The target compound’s 4-chlorophenyl group aligns with this trend .

Physicochemical and Pharmacokinetic Properties

  • Drug-Likeness: Chromeno-pyrimidine analogs () with piperidine substituents exhibited favorable oral bioavailability, likely due to balanced logP and hydrogen-bonding capacity .
  • Synthetic Complexity : The target compound’s synthesis (similar to ) involves multi-step reactions, whereas simpler dihydropyrimidines () are synthesized in fewer steps but with lower structural diversity .

Biological Activity

The compound 4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidine , also known as a derivative of piperidine and pyrimidine, has garnered attention in pharmacological research due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H20ClN5C_{22}H_{20}ClN_5. Its structure features a piperidine ring substituted with a 4-chlorophenyl group and a pyrimidine moiety, which are key to its biological activity.

Pharmacological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through various pathways, including the caspase pathway. The effectiveness of these compounds often correlates with their structural modifications.

2. Antimicrobial Activity

Compounds similar to this compound have demonstrated antibacterial and antifungal activities. For example, derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their potency.

3. Neuropharmacological Effects

The piperidine structure is known for its neuropharmacological effects, including potential applications in treating disorders such as schizophrenia and depression. The compound's ability to modulate neurotransmitter systems may underlie these effects.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : It may inhibit enzymes such as acetylcholinesterase, which is crucial in neurotransmission.
  • Receptor Modulation : The compound likely interacts with various receptors in the central nervous system (CNS), influencing dopaminergic and serotonergic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds. Notable findings include:

  • Anticancer Studies : A study demonstrated that a similar piperidine derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer potential.
CompoundCell LineIC50 (µM)
Similar Compound AMCF-73.2
Similar Compound BDU1456.8
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties of related compounds, revealing effective inhibition against common pathogens.
PathogenMIC (µg/mL)
Staphylococcus aureus75
Escherichia coli125

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